Complete Reversal of P-Glycoprotein-Mediated Multidrug Resistance at Non-Cytotoxic Concentrations — Unique to Xestospongin A Among the Xestospongin/Alkaloid Family
Xestospongin A (araguspongine D) completely reverses P-glycoprotein-mediated multidrug resistance in KB-C2 human epidermoid carcinoma cells at 3 μg/mL (approximately 6.7 μM), restoring colchicine sensitivity, and exhibits no cytotoxicity even at 10 μg/mL (approximately 22.4 μM) [1][2]. In direct comparison within the same study, the structurally related alkaloid petrosin (a 2-oxoquinolizidine dimer) showed only half the MDR-reversal activity of XeA at equivalent concentrations [1]. This MDR-reversal activity has been explicitly characterized only for araguspongine D (XeA) and its stereoisomers araguspongines B and E; it is not reported as a property of xestospongin C or D in their primary IP3R pharmacological characterizations [3].
| Evidence Dimension | MDR reversal potency in P-glycoprotein-overexpressing KB-C2 cells |
|---|---|
| Target Compound Data | Complete MDR reversal at 3 μg/mL; no cytotoxicity at 10 μg/mL |
| Comparator Or Baseline | Petrosin: approximately 50% of XeA activity at equivalent concentrations; XeC/XeD: no published MDR reversal data |
| Quantified Difference | XeA = approximately 2× petrosin activity for MDR reversal; MDR reversal not a recognized property of XeC/XeD |
| Conditions | KB-C2 cells (P-glycoprotein-overexpressing human epidermoid carcinoma); colchicine as cytotoxic agent; MTT assay at 48 h |
Why This Matters
This is the defining procurement-relevant differentiation: only XeA provides the dual functionality of IP3R blockade plus MDR reversal, enabling experimental designs that require simultaneous calcium signaling modulation and chemoresistance pathway interrogation.
- [1] Aoki S, Kobayashi M, et al. 天然物由来の新しいがん克服薬の開発を志向するスクリーニング法の構築. KAKENHI Project No. 09771906, 1997 Fiscal Year Annual Research Report, Osaka University. View Source
- [2] Kobayashi M, Aoki S, et al. 多剤耐性がん治療薬を目指した海洋天然物の探索. KAKENHI Project No. 10680567, 1998 Fiscal Year Annual Research Report, Osaka University. View Source
- [3] Gafni J, Munsch JA, Lam TH, Catlin MC, Costa LG, Molinski TF, Pessah IN. Xestospongins: Potent Membrane Permeable Blockers of the Inositol 1,4,5-Trisphosphate Receptor. Neuron. 1997 Sep;19(3):723-733. doi:10.1016/S0896-6273(00)80384-0. View Source
